molecular formula C11H9N3O4 B2434459 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde CAS No. 1429419-66-8

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Cat. No.: B2434459
CAS No.: 1429419-66-8
M. Wt: 247.21
InChI Key: BSAFDYWZPIPSPD-UHFFFAOYSA-N
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Description

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a pyrazole ring The presence of both nitro and aldehyde functional groups makes it a versatile intermediate in organic synthesis

Properties

IUPAC Name

3-(1-methyl-4-nitropyrazol-3-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-13-6-10(14(16)17)11(12-13)18-9-4-2-3-8(5-9)7-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAFDYWZPIPSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC(=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various amines or hydrazines under mild conditions

Major Products Formed

    Oxidation: 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid

    Reduction: 3-((1-Methyl-4-amino-1H-pyrazol-3-yl)oxy)benzaldehyde

    Substitution: Corresponding imines or hydrazones

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-((1-Methyl-4-amino-1H-pyrazol-3-yl)oxy)benzaldehyde: Similar structure but with an amino group instead of a nitro group.

    3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzyl alcohol: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness

The uniqueness of 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.

Chemical Structure and Synthesis

The compound is characterized by a benzaldehyde core substituted with a methoxy group and a 1-methyl-4-nitro-1H-pyrazol-3-yloxy moiety. The synthesis typically involves the formation of the pyrazole ring followed by methoxylation:

  • Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
  • Methoxylation : The introduction of the methoxy group is performed by treating the corresponding benzaldehyde derivative with methanol in the presence of an acid catalyst.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, potentially due to the presence of the nitro group which can be bioactivated within microbial systems.
  • Anticancer Properties : Research indicates that compounds containing pyrazole rings can inhibit cancer cell proliferation. The presence of the nitro group may enhance this activity through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, nitro groups are known to undergo bioreduction, forming reactive intermediates that can interact with cellular macromolecules .
  • Oxidative Stress Induction : The generation of ROS can lead to oxidative stress in cells, contributing to cytotoxic effects against cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds and their implications for drug development:

StudyFindings
Umesha et al. (2009)Reported significant antimicrobial activity for pyrazole derivatives, indicating potential for development as antibacterial agents .
Recent Anticancer StudiesDemonstrated that compounds with similar structures inhibited cell growth in various cancer lines, suggesting that modifications to the pyrazole structure could enhance efficacy .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is beneficial:

CompoundStructural FeaturesBiological Activity
3-Methoxy-4-nitrobenzaldehydeLacks pyrazole ringModerate antimicrobial activity
4-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehydeLacks methoxy groupSimilar anticancer properties
3-Methoxy-4-(pyrazolyl)benzaldehydeLacks nitro groupLower anticancer activity compared to target compound

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